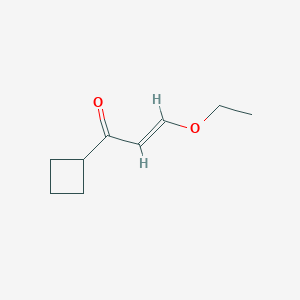

1-Cyclobutyl-3-ethoxyprop-2-en-1-one

Description

1-Cyclobutyl-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O₂ It is characterized by a cyclobutyl group attached to a prop-2-en-1-one moiety, with an ethoxy group at the third position

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(E)-1-cyclobutyl-3-ethoxyprop-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-2-11-7-6-9(10)8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+ |

InChI Key |

OUIGPZWVTRLLNB-VOTSOKGWSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1CCC1 |

Canonical SMILES |

CCOC=CC(=O)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclobutyl-3-ethoxyprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl ketone with ethyl vinyl ether under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products.

Chemical Reactions Analysis

1-Cyclobutyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ethers or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclobutyl-3-ethoxyprop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclobutyl-3-ethoxyprop-2-en-1-one can be compared with other similar compounds, such as:

Cyclobutyl ketone: Lacks the ethoxy and prop-2-en-1-one moieties, resulting in different chemical reactivity and applications.

Ethyl vinyl ether: Contains the ethoxy group but lacks the cyclobutyl and prop-2-en-1-one moieties, leading to distinct properties and uses.

Prop-2-en-1-one derivatives: Share the prop-2-en-1-one moiety but differ in the substituents attached, affecting their chemical behavior and applications.

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential for diverse applications.

Biological Activity

1-Cyclobutyl-3-ethoxyprop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications, including anticancer, antiviral, and antibacterial properties.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 170.22 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and proliferation.

Anticancer Activity

Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

A notable study highlighted the compound's potential in enhancing the efficacy of chemotherapeutic agents when used in combination treatments, suggesting a synergistic effect that could improve patient outcomes in cancer therapies.

Antiviral Properties

Research into the antiviral properties of this compound is still emerging. Preliminary findings suggest that it may inhibit viral replication by interfering with viral enzymes or receptors necessary for viral entry into host cells.

Antibacterial Effects

The antibacterial activity of this compound has been explored in various contexts. Its effectiveness against Gram-positive and Gram-negative bacteria indicates its potential as a lead compound for developing new antibiotics.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). Results showed a dose-dependent reduction in cell viability, with an IC50 value indicating significant anticancer potential.

- Synergistic Effects with Chemotherapy : In another study, the combination of this compound with doxorubicin demonstrated enhanced cytotoxicity compared to either agent alone, suggesting a promising avenue for combination therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.